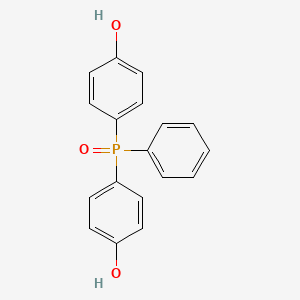

Bis(4-hydroxyphenyl)phenylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-hydroxyphenyl)-phenylphosphoryl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3P/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXPKOPFEGFWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229719 | |

| Record name | p,p'-(Phenylphosphinylidene)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795-43-7 | |

| Record name | Bis(4-hydroxyphenyl)phenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=795-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,p'-(Phenylphosphinylidene)bisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000795437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-(Phenylphosphinylidene)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,p'-(phenylphosphinylidene)bisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of bis(4-hydroxyphenyl)phenylphosphine oxide

An In-Depth Technical Guide to the Synthesis of Bis(4-hydroxyphenyl)phenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BHPPO) is a molecule of significant interest, primarily recognized for its application as a flame retardant in polymer systems. Its structure, which combines a polar phosphine oxide group with two phenolic moieties, also presents intriguing possibilities in medicinal chemistry and materials science. This guide provides a detailed exploration of the synthesis of BHPPO, offering scientifically grounded protocols, mechanistic insights, and practical advice for its preparation and purification. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but the underlying chemical principles and rationale that govern the synthesis, ensuring both reproducibility and a deeper understanding of the process.

Introduction: Significance and Applications

This compound is a multifunctional compound. The central phosphorus atom in its highest oxidation state imparts polarity and a strong hydrogen bond accepting capability. This feature is increasingly valued in drug development for enhancing the solubility and metabolic stability of therapeutic agents.[1] For instance, the FDA-approved anticancer drug Brigatinib incorporates a phosphine oxide moiety, highlighting the pharmaceutical relevance of this functional group.[1]

In the realm of materials science, BHPPO is utilized as a reactive flame retardant. The phenolic hydroxyl groups allow it to be chemically incorporated into polymer backbones, such as epoxy resins, which prevents leaching and ensures permanence.[2][3][4] The phosphorus component acts in both the gas phase and condensed phase during combustion to quench radicals and promote char formation, thereby reducing flammability.[2][3][4]

This dual utility makes a robust and well-understood synthetic protocol for BHPPO essential for researchers in both polymer chemistry and drug discovery.

Physicochemical Properties of BHPPO

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for handling, purification, and analytical characterization of the compound.

| Property | Value | Reference |

| CAS Number | 795-43-7 | [5] |

| Molecular Formula | C₁₈H₁₅O₃P | [6] |

| Molecular Weight | 310.28 g/mol | [6] |

| Boiling Point | 567.2 °C at 760 mmHg | [5] |

| Flash Point | 296.8 °C | [5] |

| Density | 1.34 g/cm³ | [5] |

| LogP | 2.737 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Synthetic Strategies: An Overview

The synthesis of BHPPO can be approached through several strategic disconnections. The most common and well-documented method involves the deprotection of ether-capped precursors. An alternative, though less detailed in public literature for this specific molecule, is a direct electrophilic aromatic substitution on phenol.

-

Demethylation of an Ether Precursor : This is a high-yield, reliable method that starts with the more readily synthesized bis(4-methoxyphenyl)phenylphosphine oxide. The final step is a cleavage of the methyl ethers to reveal the desired phenolic hydroxyl groups.[5]

-

Friedel-Crafts Type Reaction : This approach involves the direct reaction of a phosphorus electrophile, such as phenylphosphonic dichloride, with phenol. This method is analogous to the industrial synthesis of other bisphenol compounds, like bisphenol A or bis(4-hydroxyphenyl) sulfone.[7][8]

This guide will provide detailed protocols for both approaches, with a focus on the well-established demethylation route.

Detailed Synthesis Protocol 1: Demethylation of Bis(4-methoxyphenyl)phenylphosphine Oxide

This method is favored for its clean conversion and high yield. It relies on the synthesis of the methoxy-protected precursor, followed by a robust ether cleavage reaction.

Reaction Principle and Mechanism

The core of this synthesis is the cleavage of the aryl-methyl ether bond. Boron tribromide (BBr₃) is a powerful Lewis acid that is exceptionally effective for this transformation. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. The reaction is typically performed at or below room temperature and is known for its high efficiency.

Experimental Workflow

The overall workflow for the demethylation synthesis is depicted below.

Caption: Workflow for BHPPO synthesis via demethylation.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

Bis(4-methoxyphenyl)phenylphosphine oxide

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃), 1.0 M solution in DCM

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bis(4-methoxyphenyl)phenylphosphine oxide (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

-

Inert Atmosphere : Purge the flask with nitrogen or argon gas to establish an inert atmosphere. This is critical as BBr₃ is highly reactive with moisture.

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of BBr₃ : Slowly add a 1.0 M solution of boron tribromide in DCM (2.5 eq) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : After 24 hours, carefully quench the reaction by slowly adding it to a beaker containing crushed ice and water, with vigorous stirring. Caution: This is an exothermic process.

-

Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying : Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to afford pure this compound. A yield of approximately 96% can be expected.[5]

In-depth Discussion: The "Why" Behind the Protocol

-

Choice of Reagent (BBr₃) : Boron tribromide is chosen over other ether cleavage reagents like HBr or HI because it is highly effective for aryl methyl ethers and the reaction proceeds under mild conditions, which helps to prevent side reactions.

-

Anhydrous Conditions : The necessity for an inert and dry environment cannot be overstated. BBr₃ reacts violently with water to form boric acid and HBr gas. Any moisture present will consume the reagent and reduce the yield.

-

Stoichiometry : A slight excess of BBr₃ (2.5 eq for 2 ether groups) is used to ensure the complete conversion of the starting material.

-

Temperature Control : The initial cooling to 0 °C is to control the initial exothermic reaction upon adding the Lewis acid. Allowing the reaction to proceed at ambient temperature provides sufficient energy for the reaction to go to completion without requiring heat, which could promote unwanted side reactions.

-

Work-up Procedure : The aqueous work-up serves two purposes: to hydrolyze the boron-phenoxide intermediates formed during the reaction and to remove the resulting boric acid and excess HBr. Ethyl acetate is a good choice for extraction due to the high solubility of the product and its immiscibility with water.

Proposed Synthesis Protocol 2: Friedel-Crafts Phosphonylation

This route offers a more direct approach by forming the C-P bonds on the phenol rings in a single key step. While less documented for this specific molecule, the principles are well-established in organic chemistry.

Reaction Principle and Mechanism

This synthesis is a variation of the Friedel-Crafts acylation reaction. Here, phenylphosphonic dichloride acts as the electrophile. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a strong protic acid, is required to activate the phosphonic dichloride, making it sufficiently electrophilic to attack the electron-rich phenol ring. The reaction is directed to the para position due to the activating and directing effect of the hydroxyl group.

Proposed Experimental Workflow

Caption: Proposed workflow for BHPPO via Friedel-Crafts route.

Step-by-Step Experimental Protocol (Proposed)

Materials and Reagents:

-

Phenol

-

Phenylphosphonic dichloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Hydrochloric acid, concentrated

-

Sodium hydroxide

-

Deionized water

Procedure:

-

Reaction Setup : Charge a glass reactor with phenol (5-10 molar excess) and anhydrous aluminum chloride (1.1 eq per mole of phenylphosphonic dichloride).

-

Heating : Heat the mixture to 140-160 °C with stirring under a nitrogen atmosphere.

-

Addition of Electrophile : Once the reaction temperature is stable, slowly add phenylphosphonic dichloride (1.0 eq) to the molten phenol mixture. The HCl gas evolved should be scrubbed through a trap.

-

Reaction : Maintain the temperature and continue stirring for 4-6 hours, or until the reaction is complete as determined by an appropriate analytical method (e.g., HPLC).

-

Work-up : Cool the reaction mixture to approximately 100 °C and carefully hydrolyze the catalyst complex by adding dilute hydrochloric acid.

-

Isolation : Remove the excess phenol by steam distillation or vacuum distillation. The crude product will remain as a solid residue.

-

Purification : Dissolve the crude solid in a warm aqueous sodium hydroxide solution. Treat with activated carbon if necessary to remove colored impurities, then filter. Carefully acidify the filtrate with hydrochloric acid to a pH of 6-7 to precipitate the purified this compound.[7] Filter the solid, wash thoroughly with deionized water to remove salts, and dry under vacuum.[7][9]

Safety Considerations

-

Boron Tribromide : BBr₃ is extremely corrosive and reacts violently with water. It should be handled only in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Phenylphosphonic Dichloride : This compound is corrosive and will release HCl gas upon contact with moisture. Handle with appropriate PPE in a fume hood.

-

Phenol : Phenol is toxic and corrosive, and can cause severe skin burns. It can be absorbed through the skin. Always wear appropriate gloves and handle in a fume hood.

-

Aluminum Chloride : Anhydrous AlCl₃ reacts vigorously with water. It should be handled in a dry environment.

-

General Precautions : All reactions should be conducted in a fume hood. Exothermic reactions should be cooled appropriately, and pressure buildup from gas evolution (e.g., HCl) must be managed with a proper outlet/scrubber.

Conclusion

The is a critical process for accessing a molecule with diverse applications in materials and medicinal sciences. The demethylation of its methoxy-protected precursor represents a reliable, high-yield, and well-documented laboratory-scale method. For larger-scale industrial production, a direct Friedel-Crafts type approach, analogous to other bisphenol syntheses, presents a potentially more atom-economical route. This guide provides the detailed protocols and underlying scientific principles necessary for researchers to confidently and safely produce this valuable compound.

References

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. Available at: [Link]

- Process for the preparation of bis(4-hydroxyphenyl) sulfone - Google Patents. Google Patents.

-

This compound | 795-43-7. LookChem. Available at: [Link]

- Method for preparing phenyl bis (2,4,6-trimethyl benzoyl) phosphine oxide - Google Patents. Google Patents.

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. Available at: [Link]

-

Synthesis of (bis(4‐hydroxy‐phenyl)methyl)diphenylphosphine oxide (81) and DOPO‐PHE (83). ResearchGate. Available at: [Link] diphenylphosphine-oxide-81-and-DOPO-PHE-83_fig21_349581900

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. ResearchGate. Available at: [Link]

-

Synthesis of ~,co-bis(p-hydroxyphenyl ) polysiloxanes. Polymer. Available at: [Link]

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. National Institutes of Health (NIH). Available at: [Link]

-

A Rare Octahedral Yb(III) Complex Exhibiting Field-Induced Single-Molecule Magnet Behavior. ACS Publications. Available at: [Link]

- Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP). Google Patents.

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. Available at: [Link]

- Process for purifying a bisphenol. Google Patents.

Sources

- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound|795-43-7|lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. US5072049A - Process for the preparation of bis(4-hydroxyphenyl) sulfone - Google Patents [patents.google.com]

- 8. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Bis(4-hydroxyphenyl)phenylphosphine Oxide (BHPPO)

CAS Number: 795-43-7

An Introduction for the Modern Researcher

Bis(4-hydroxyphenyl)phenylphosphine oxide (BHPPO) is a multifaceted organophosphorus compound distinguished by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a phenyl group and two 4-hydroxyphenyl groups. This unique trifecta of functionalities imbues BHPPO with a compelling set of properties, positioning it as a molecule of significant interest in both materials science and as a potential scaffold in medicinal chemistry. For the materials scientist, its inherent flame-retardant capabilities and its utility as a monomer for high-performance polymers are of paramount importance. For the drug development professional, the phosphine oxide moiety offers a metabolically stable, polar functional group, while the bisphenolic structure provides a versatile platform for creating complex molecular architectures. This guide offers a comprehensive overview of BHPPO, from its fundamental physicochemical properties and synthesis to its established applications and potential future directions.

Physicochemical Properties of BHPPO

A thorough understanding of a molecule's physicochemical properties is the bedrock of its application. The table below summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 795-43-7 | [1] |

| Molecular Formula | C₁₈H₁₅O₃P | [1] |

| Molecular Weight | 310.28 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 233-234 °C | [3] |

| Boiling Point | 567.2 °C at 760 mmHg | [1] |

| Density | 1.34 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetonitrile; insoluble in water. | [2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of BHPPO can be approached through a multi-step process, commencing with the formation of its methoxy-protected precursor, bis(4-methoxyphenyl)phenylphosphine oxide, followed by a demethylation step. This approach is often favored due to the higher reactivity and potential for side reactions of unprotected phenols in the initial steps.

Part 1: Synthesis of Bis(4-methoxyphenyl)phenylphosphine Oxide

This synthesis involves a Grignard reaction followed by oxidation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with 4-bromoanisole in anhydrous tetrahydrofuran (THF) to form 4-methoxyphenylmagnesium bromide.

-

Phosphinoyl Chloride Formation: In a separate flask, dichlorophenylphosphine is reacted with a controlled amount of water or a suitable oxygen source to generate phenylphosphonous dichloride.

-

Grignard Reaction: The freshly prepared Grignard reagent is slowly added to a solution of phenylphosphonous dichloride in anhydrous THF at a low temperature (typically 0 °C or below) to form bis(4-methoxyphenyl)phenylphosphine.

-

Oxidation: The resulting phosphine is then oxidized to the corresponding phosphine oxide. This can be achieved by bubbling dry air through the reaction mixture or by the addition of a mild oxidizing agent, such as hydrogen peroxide.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure bis(4-methoxyphenyl)phenylphosphine oxide.[3][4]

Part 2: Demethylation to this compound

The cleavage of the aryl methyl ether bonds is the final step to yield the target compound. Several reagents can be employed for this transformation, with the choice depending on the scale of the reaction and the presence of other functional groups. Boron tribromide (BBr₃) is a highly effective but corrosive and moisture-sensitive reagent.[1] Alternative methods include the use of aluminum chloride with sodium iodide or heating with neat molten pyridinium hydrochloride.[5]

Experimental Protocol (using Boron Tribromide):

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, bis(4-methoxyphenyl)phenylphosphine oxide is dissolved in a dry, non-protic solvent such as dichloromethane (DCM).

-

Reagent Addition: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of boron tribromide in DCM is added dropwise with stirring.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete demethylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or methanol. The mixture is then diluted with a larger volume of water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization to afford the final product as a white to off-white solid.[1]

Caption: Dual-action flame retardant mechanism of BHPPO.

Monomer for Specialty Polymers

The two hydroxyl groups of BHPPO make it a valuable diol monomer for the synthesis of specialty polymers. It can be used in polycondensation reactions with diacids, diacyl chlorides, or phosgene to produce polyesters, polycarbonates, and other high-performance polymers. The incorporation of the phosphine oxide moiety into the polymer backbone can enhance thermal stability, flame retardancy, and optical properties. [6]

Potential in Drug Development: An Emerging Frontier

While direct applications of BHPPO in drug development are not yet established, its structural features suggest intriguing possibilities. The phosphine oxide group is increasingly being recognized as a valuable functional group in medicinal chemistry. [7]

-

Improved Physicochemical Properties: Phosphine oxides are highly polar and can act as strong hydrogen bond acceptors. [7]Incorporating this group into a drug candidate can increase its aqueous solubility and reduce its lipophilicity, which can be beneficial for oral bioavailability and formulation.

-

Metabolic Stability: The P=O bond is generally resistant to metabolic degradation, which can lead to an increased half-life of a drug in the body. [7]* Scaffolding Potential: The bisphenolic nature of BHPPO provides two points for further chemical modification, allowing for the construction of diverse molecular libraries for screening against various biological targets. The rigid phenylphosphine oxide core can serve as a scaffold to present these appended functionalities in a well-defined spatial orientation.

Given the known biological activities of some bisphenol compounds, both as endocrine disruptors and as scaffolds for therapeutic agents, BHPPO presents an interesting starting point for the design of novel bioactive molecules. However, it is crucial to conduct thorough toxicological and pharmacological evaluations.

Toxicological Profile: A Call for Further Investigation

Many organophosphorus compounds, particularly pesticides, are known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase. [8]However, the toxicological properties of non-pesticidal organophosphorus compounds like BHPPO can vary significantly.

Certain bisphenol analogues have been shown to exhibit endocrine-disrupting activity and can be cytotoxic and genotoxic in vitro. [2][9]Therefore, it is imperative that the toxicological profile of BHPPO, including its potential for cytotoxicity, genotoxicity, and endocrine disruption, be thoroughly investigated before its widespread application, particularly in areas with potential for human exposure. The lack of specific data highlights a critical area for future research.

Conclusion

This compound is a molecule with a well-established role in materials science as a flame retardant and a polymer building block. Its synthesis is achievable through established organic chemistry methodologies. While its potential in drug development is currently speculative, the unique combination of a metabolically stable phosphine oxide and a versatile bisphenolic scaffold makes it an intriguing candidate for future exploration. However, a comprehensive understanding of its toxicological profile is essential for its safe and responsible use in any application. This guide provides a solid foundation for researchers and scientists to appreciate the current state of knowledge on BHPPO and to identify promising avenues for future research and development.

References

-

Reddit. (2022). Aryl methyl ether cleavage. r/Chempros. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

-

ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. Retrieved from [Link]

-

ACS Publications. (2021). Rhodium-Catalyzed Cleavage Reaction of Aryl Methyl Ethers with Thioesters. Organic Letters. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Synthetic Communications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers. Retrieved from [Link]

-

PubMed Central. (2024). Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. Retrieved from [Link]

-

PubMed. (2019). In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (bis(4‐hydroxy‐phenyl)methyl)diphenylphosphine oxide (81). Retrieved from [Link]

-

PubMed Central. (n.d.). Oxaphosphacyclophanes Constructed from a Bis(triphenylphosphine oxide) Moiety Linked by Dioxyalkyl Chains: Synthesis and Crystal Structures. Retrieved from [Link]

-

LookChem. (n.d.). This compound|795-43-7. Retrieved from [Link]

-

Medscape. (2023). Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Retrieved from [Link]

-

PubMed Central. (n.d.). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. Retrieved from [Link]

-

MDPI. (2017). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. Materials. Retrieved from [Link]

-

PubMed. (2017). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. Retrieved from [Link]

-

PubMed Central. (2024). Organophosphorus pesticides exhibit compound specific effects in rat precision-cut lung slices (PCLS): mechanisms involved in airway response, cytotoxicity, inflammatory activation and antioxidative defense. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound (EVT-375232) | 795-43-7 [evitachem.com]

- 3. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins | MDPI [mdpi.com]

- 4. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. Oxaphosphacyclophanes Constructed from a Bis(triphenylphosphine oxide) Moiety Linked by Dioxyalkyl Chains: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 8. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Bis(4-hydroxyphenyl)phenylphosphine Oxide in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of bis(4-hydroxyphenyl)phenylphosphine oxide (BHPPO). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular determinants of BHPPO's solubility, offers a robust experimental protocol for its quantitative determination, and contextualizes its behavior within the broader class of phosphine oxides and bisphenol compounds.

Introduction to this compound (BHPPO)

This compound, with the CAS Number 795-43-7, is an organophosphorus compound of significant interest in polymer chemistry and materials science. Its structure, featuring a central pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl and two 4-hydroxyphenyl groups, imparts a unique combination of properties. The phosphine oxide group contributes to thermal stability and flame retardancy in polymers, while the phenolic hydroxyl groups offer reactive sites for polymerization and enhance solubility in polar organic solvents through hydrogen bonding.[1] An understanding of its solubility is paramount for its application in synthesis, formulation, and processing.

Theoretical Framework for the Solubility of BHPPO

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules. The dissolution process involves overcoming the lattice energy of the solid solute and the intermolecular forces of the solvent to form new solute-solvent interactions.

The molecular structure of BHPPO possesses distinct polar and non-polar regions that dictate its solubility profile:

-

Polar Moieties : The two hydroxyl (-OH) groups and the phosphine oxide (P=O) group are highly polar. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the phosphine oxide group is a strong hydrogen bond acceptor. These features promote strong interactions with polar solvents.

-

Non-Polar Moieties : The three phenyl rings constitute the non-polar, hydrophobic portion of the molecule. These aromatic rings can engage in van der Waals forces and π-π stacking interactions, favoring solubility in solvents with similar aromatic or non-polar character.

Consequently, the solubility of BHPPO in a given organic solvent is a balance between these competing factors. It is anticipated to be most soluble in polar organic solvents that can effectively solvate both the polar functional groups and the non-polar aromatic rings.

Qualitative Solubility Profile and Comparative Analysis

Direct quantitative solubility data for BHPPO in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions consistently indicate that it is soluble in polar organic solvents such as ethanol and acetonitrile, and insoluble in water .[2]

To provide further insight, it is instructive to examine the solubility of structurally related compounds:

-

Triphenylphosphine Oxide (TPPO) : Lacking the hydroxyl groups of BHPPO, TPPO is still a polar molecule due to the phosphine oxide bond. It is soluble in polar organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but exhibits poor solubility in non-polar solvents such as hexane.[3][4] Quantitative data indicates a solubility of approximately 20 mg/mL in ethanol and 3 mg/mL in DMSO and DMF.[4]

-

Bisphenol A (BPA) : This compound shares the bis(4-hydroxyphenyl) moiety but has an isopropylidene linker instead of a phenylphosphine oxide group. BPA is soluble in a broad range of organic solvents, including toluene, ethanol, and ethyl acetate, but has very poor solubility in water.[5]

-

Bisphenol S (BPS) : With a sulfone linker, BPS is soluble in alcohols and ethers but insoluble in water.[2]

The presence of the highly polar phosphine oxide group in conjunction with two hydrogen-bonding hydroxyl groups suggests that BHPPO will exhibit good solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO, DMF). Its solubility is expected to be lower in non-polar solvents like hexane and toluene, where the polar functional groups cannot be effectively solvated.

Table 1: Qualitative and Comparative Solubility Data

| Compound | Solvent Class | Specific Solvents | Solubility |

| BHPPO | Polar Organic | Ethanol, Acetonitrile | Soluble[2] |

| Water | Water | Insoluble[2] | |

| TPPO | Polar Organic | Ethanol, DMSO, DMF | Soluble (~20 mg/mL in ethanol, ~3 mg/mL in DMSO/DMF)[4] |

| Non-Polar | Hexane, Diethyl ether | Poorly soluble[3] | |

| BPA | Polar & Aromatic | Ethanol, Ethyl acetate, Toluene | Soluble[5] |

| Water | Water | Very poorly soluble[5] | |

| BPS | Polar Organic | Alcohols, Ethers | Soluble[2] |

| Water | Water | Insoluble[2] |

Experimental Determination of BHPPO Solubility: A Gravimetric Approach

For researchers requiring precise solubility data in a specific solvent system, the following gravimetric method provides a reliable and self-validating protocol. This method determines the equilibrium solubility by measuring the mass of solute dissolved in a known mass of a saturated solution at a controlled temperature.

Required Apparatus and Reagents

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm pore size, compatible with the chosen solvent)

-

Glass syringes

-

Pre-weighed, dry evaporating dishes or beakers

-

Oven

-

Desiccator

-

This compound (BHPPO), pure solid

-

Organic solvent of interest, analytical grade

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution: a. Add an excess amount of solid BHPPO to a vial. The exact amount is not critical, but there must be undissolved solid remaining at equilibrium. b. Add a known volume (e.g., 10 mL) of the desired organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatic shaker bath set to the desired temperature. e. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. Equilibrium is reached when the concentration of the dissolved solute remains constant over time.

-

Sample Collection and Filtration: a. After equilibration, stop the agitation and allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe, avoiding any solid particles. c. Attach a syringe filter to the syringe. d. Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish. e. Immediately re-weigh the evaporating dish containing the filtrate to determine the exact mass of the saturated solution.

-

Solvent Evaporation and Mass Determination: a. Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the BHPPO (e.g., 80-100 °C, well below its melting point of 233-234 °C). b. Continue heating until all the solvent has evaporated and a constant mass of the dry BHPPO residue is achieved. c. Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent moisture absorption. d. Record the final constant mass of the evaporating dish with the dry BHPPO.

Data Analysis and Calculation

The solubility can be expressed in various units. A common and useful unit is grams of solute per 100 grams of solvent.

-

Mass of the empty evaporating dish: M_dish

-

Mass of the dish + saturated solution: M_solution

-

Mass of the dish + dry BHPPO: M_solute

-

Calculate the mass of the saturated solution: Mass_solution = M_solution - M_dish

-

Calculate the mass of the dissolved BHPPO (solute): Mass_solute = M_solute - M_dish

-

Calculate the mass of the solvent: Mass_solvent = Mass_solution - Mass_solute

-

Calculate the solubility (S) in g/100 g solvent: S = (Mass_solute / Mass_solvent) * 100

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the following practices are essential:

-

Perform experiments in triplicate to assess the reproducibility and calculate the standard deviation.

-

Confirm equilibrium by measuring the solubility at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant once equilibrium is reached.

-

Verify the purity of the BHPPO using appropriate analytical techniques (e.g., HPLC, NMR) before the experiment.

-

Ensure the temperature is precisely controlled throughout the equilibration and sampling process, as solubility is temperature-dependent.

Visualizing the Determinants of Solubility and Experimental Workflow

Factors Influencing BHPPO Solubility

The following diagram illustrates the key molecular features of BHPPO and their interactions with different types of organic solvents, which collectively determine its solubility.

Caption: Molecular determinants of BHPPO solubility in organic solvents.

Gravimetric Solubility Determination Workflow

This diagram outlines the sequential steps of the experimental protocol for determining the solubility of BHPPO.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, a thorough understanding of its molecular structure allows for reliable predictions of its solubility behavior. The presence of both highly polar functional groups and non-polar aromatic rings suggests a favorable solubility in polar organic solvents. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and accurate approach for experimental determination. This technical guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection and facilitating the effective use of BHPPO in various scientific and industrial applications.

References

-

Hu, Y., Song, L., Xu, Z., & Chen, X. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1325-1327. [Link]

-

Solubility of Things. (n.d.). Bisphenol A. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (2023, December 2). Triphenylphosphine oxide. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Bis(4-hydroxyphenyl)methane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. ResearchGate. [Link]

-

ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (2024, January 15). Bisphenol A. In Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

spectroscopic data (NMR, FTIR) for bis(4-hydroxyphenyl)phenylphosphine oxide

An In-Depth Technical Guide to the Spectroscopic Characterization of Bis(4-hydroxyphenyl)phenylphosphine Oxide

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a molecule of significant interest in materials science and synthetic chemistry. It serves as a crucial building block for high-performance polymers, flame retardants, and ligands in catalysis.[1][2][3] Understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective application and for quality control in its synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights into the synthesis and detailed spectral interpretation of this compound.

Synthetic Pathway: A Self-Validating Protocol

The synthesis of this compound is most effectively and commonly achieved through the demethylation of its methoxy-protected precursor, bis(4-methoxyphenyl)(phenyl)phosphine oxide. The choice of boron tribromide (BBr₃) as the demethylating agent is based on its high efficiency in cleaving aryl methyl ethers under mild conditions, ensuring a high-yield, clean conversion.[4]

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bis(4-methoxyphenyl)(phenyl)phosphine oxide (1.0 eq) in anhydrous dichloromethane (DCM).

-

Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to eliminate atmospheric moisture, which can rapidly decompose the BBr₃ reagent.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of boron tribromide (2.5 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. The controlled, cooled addition is critical to manage the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to ambient temperature and stir for 24 hours.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Quenching: Upon completion, cool the mixture again to 0 °C and cautiously quench the reaction by the slow addition of methanol, followed by water. This step hydrolyzes the boron intermediates.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the key is to identify the characteristic vibrations of the hydroxyl (O-H), phosphine oxide (P=O), and aromatic (C=C, C-H) groups.

Interpretation of Key Vibrational Modes

The FTIR spectrum provides a molecular fingerprint. The presence of a strong P=O stretch and a broad O-H band are definitive indicators of the successful synthesis of the target compound. The positions of these bands are sensitive to hydrogen bonding, which is expected in the solid state.[5]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity & Comments |

| Hydroxyl (O-H) | Stretching | 3600 - 3200 | Strong, Broad. Broadness indicates hydrogen bonding. |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium, multiple bands expected. |

| Phosphine Oxide (P=O) | Stretching | 1210 - 1140 | Very Strong. A key diagnostic peak for phosphine oxides.[6] |

| Phenolic C-O | Stretching | 1300 - 1200 | Strong |

| Phenyl-Phosphorus (P-C) | Stretching | ~1120, ~750-690 | Medium to Strong |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dried sample (approx. 1 mg) with spectroscopic grade KBr (approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Background Scan: Perform a background scan of the empty sample compartment (or the clean ATR crystal) to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the ¹H, ¹³C, and ³¹P nuclei, we can confirm the connectivity and chemical environment of every atom in the molecule.

³¹P NMR Spectroscopy

Given the central role of the phosphorus atom, ³¹P NMR is the first and most direct method for characterization. The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making it an easy and sensitive nucleus to observe.[8][9]

-

Expected Chemical Shift: For an aromatic phosphine oxide, a single resonance is expected. The chemical shift (δ) is highly dependent on the electronic environment of the phosphorus atom. For compounds of this class, the signal typically appears in the range of δ 25-35 ppm (relative to 85% H₃PO₄).[10][11] A proton-decoupled spectrum will show a sharp singlet, confirming the presence of a single phosphorus environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments. Due to the molecule's symmetry, the two 4-hydroxyphenyl groups are equivalent.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Comments |

| OH | 9.5 - 10.5 | Broad Singlet | - | Chemical shift is solvent and concentration dependent. |

| H-a, H-a' | 7.5 - 7.7 | Doublet of Doublets | JH-P ≈ 11-13 Hz, JH-H ≈ 8-9 Hz | Protons ortho to the phosphorus on the hydroxyphenyl rings. |

| H-b, H-b' | 6.8 - 7.0 | Doublet of Doublets | JH-P ≈ 2-3 Hz, JH-H ≈ 8-9 Hz | Protons meta to the phosphorus on the hydroxyphenyl rings. |

| H-c | 7.6 - 7.8 | Multiplet | - | Protons ortho to the phosphorus on the unsubstituted phenyl ring. |

| H-d, H-e | 7.4 - 7.6 | Multiplet | - | Protons meta and para to the phosphorus on the unsubstituted phenyl ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the carbon framework. A key feature is the presence of carbon-phosphorus coupling (JC-P), which provides definitive evidence of the P-C bonds. The coupling constants decrease with the number of bonds separating the carbon and phosphorus atoms.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (JC-P) | Comments |

| C1 (ipso-C of hydroxyphenyl) | 120 - 125 | Doublet | J ≈ 100-110 Hz | Large one-bond coupling is characteristic. |

| C2/C6 (ortho-C of hydroxyphenyl) | 133 - 136 | Doublet | J ≈ 10-12 Hz | Two-bond coupling. |

| C3/C5 (meta-C of hydroxyphenyl) | 115 - 117 | Doublet | J ≈ 12-14 Hz | Three-bond coupling. |

| C4 (para-C, C-OH) | 160 - 163 | Doublet | J ≈ 2-4 Hz | Four-bond coupling. |

| C1' (ipso-C of phenyl) | 130 - 135 | Doublet | J ≈ 100-110 Hz | Large one-bond coupling. |

| C2'/C6' (ortho-C of phenyl) | 131 - 133 | Doublet | J ≈ 10-12 Hz | Two-bond coupling. |

| C3'/C5' (meta-C of phenyl) | 128 - 130 | Doublet | J ≈ 12-14 Hz | Three-bond coupling. |

| C4' (para-C of phenyl) | 132 - 134 | Doublet | J ≈ 2-4 Hz | Four-bond coupling. |

NMR Structural Correlation Diagram

Caption: Key C-P J-couplings in this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned to the frequencies of ¹H, ¹³C, and ³¹P, and the magnetic field should be locked to the deuterium signal of the solvent.

-

Acquisition:

-

³¹P Spectrum: Acquire a proton-decoupled ³¹P spectrum. A relatively short acquisition time with a relaxation delay of 2-5 seconds is usually sufficient.

-

¹H Spectrum: Acquire a standard one-dimensional ¹H spectrum.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence) to observe all carbon signals, including quaternary carbons. A longer acquisition time is required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

References

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (2024). MDPI. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis of (bis(4‐hydroxy‐phenyl)methyl)diphenylphosphine oxide (81)... ResearchGate. [Link]

-

P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Supporting Information. [Link]

-

This compound | 795-43-7. LookChem. [Link]

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. ResearchGate. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

-

31 Phosphorus NMR. University of Ottawa. [Link]

-

Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0204446). NP-MRD. [Link]

-

31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. RSC Publishing. [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0314051). NP-MRD. [Link]

-

Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. [Link]

-

Bis(4-hydroxyphenyl)methane. PubChem. [Link]

-

Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... ResearchGate. [Link]

-

Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl)... ResearchGate. [Link]

-

(a) FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide... ResearchGate. [Link]

-

Triphenylphosphine oxide. NIST WebBook. [Link]

-

Synthesis, spectroscopy, X-ray crystallography, and DFT calculations of (E)-4-{[(2-hydroxyphenyl)imino]methyl}phenyl benzenesulfonate. ResearchGate. [Link]

Sources

- 1. Buy this compound (EVT-375232) | 795-43-7 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. lookchem.com [lookchem.com]

- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to Bis(4-hydroxyphenyl)phenylphosphine Oxide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of bis(4-hydroxyphenyl)phenylphosphine oxide, a versatile organophosphorus compound with significant applications in materials science. From its synthesis and discovery to its detailed physicochemical properties and mechanisms of action, this document serves as a vital resource for researchers, chemists, and professionals in drug development and polymer science.

Introduction: Unveiling a Multifunctional Molecule

This compound, registered under CAS number 795-43-7, is an organophosphorus compound distinguished by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl and two 4-hydroxyphenyl groups.[1][2] This unique molecular architecture imparts a combination of desirable properties, including high thermal stability and reactivity, making it a valuable building block and additive in various advanced materials.[3]

The presence of the phosphine oxide group is crucial to its functionality, contributing significantly to flame retardancy and enhanced mechanical strength when incorporated into polymer matrices.[3] Furthermore, the phenolic hydroxyl groups provide reactive sites for polymerization and cross-linking reactions, and their ability to form hydrogen bonds influences the compound's solubility and interactions with other materials. This duality of a stable, flame-retardant core with reactive peripheral groups underpins its utility in a range of applications, from advanced polymers to potentially as a photoinitiator in UV-curable systems.[3]

Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its development can be contextualized within the broader exploration of organophosphorus chemistry, particularly arylphosphine oxides. The synthesis of related triarylphosphine oxides through methods like the Grignard reaction has been a cornerstone of organophosphorus synthesis for decades. The specific functionalization with hydroxyl groups on the phenyl rings likely emerged from research into creating reactive monomers for high-performance polymers, such as specialty epoxy resins and polyesters, where improved flame retardancy and thermal stability were key objectives.

The synthesis of its immediate precursor, bis(4-methoxyphenyl)phenylphosphine oxide, and subsequent demethylation represents a logical and established synthetic strategy, suggesting its discovery was likely the result of systematic investigations into functionalized phosphine oxides for materials science applications rather than a serendipitous event.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is most effectively and reliably achieved through a two-step process. This methodology, which involves the formation of a protected intermediate followed by deprotection, ensures high purity and yield. The causality behind this experimental choice lies in the reactivity of the hydroxyl group, which would interfere with the initial Grignard reaction. Therefore, a methoxy-protected starting material is employed.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromoanisole in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed until the magnesium is consumed, yielding 4-methoxyphenylmagnesium bromide.

-

Phosphine Synthesis: The Grignard solution is cooled in an ice bath, and a solution of dichlorophenylphosphine in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Oxidation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude bis(4-methoxyphenyl)phenylphosphine is then dissolved in acetone, and an aqueous solution of hydrogen peroxide (30%) is added dropwise while cooling in an ice bath. The mixture is stirred for several hours at room temperature.

-

Purification: The solvent is evaporated, and the residue is partitioned between dichloromethane and water. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford bis(4-methoxyphenyl)phenylphosphine oxide as a white solid.

Step 2: Demethylation to this compound

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, the bis(4-methoxyphenyl)phenylphosphine oxide obtained from Step 1 is dissolved in anhydrous dichloromethane.

-

Demethylation: The solution is cooled to -78 °C (dry ice/acetone bath), and a solution of boron tribromide in dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for one hour and then allowed to warm to room temperature overnight.

-

Workup and Purification: The reaction is carefully quenched by the slow addition of water while cooling in an ice bath. The resulting mixture is stirred for one hour, and the precipitate is collected by filtration, washed with water and cold methanol, and then dried under vacuum to yield this compound as a white to off-white solid.[1]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. These characteristics are fundamental to its application in various fields.

| Property | Value | Source |

| CAS Number | 795-43-7 | [1][2] |

| Molecular Formula | C₁₈H₁₅O₃P | [1][2] |

| Molecular Weight | 310.28 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 245-249 °C | |

| Boiling Point | 567.2 °C at 760 mmHg | [1] |

| Density | 1.34 g/cm³ | [1] |

| Solubility | Soluble in various organic solvents | [3] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the phenyl ring will appear as a multiplet in the range of 7.5-7.8 ppm. The protons on the two 4-hydroxyphenyl rings will exhibit two doublets, one for the protons ortho to the phosphorus atom and another for the protons ortho to the hydroxyl group, typically in the range of 6.8-7.6 ppm. The hydroxyl protons will present as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments. The carbon atoms of the phenyl and hydroxyphenyl rings will resonate in the aromatic region (typically 115-160 ppm). The carbon atom directly bonded to the phosphorus will show a characteristic coupling (J-C-P).

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and is expected to show a single resonance in the range of 20-40 ppm, which is characteristic for triarylphosphine oxides.[4][5]

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band around 1180-1200 cm⁻¹ corresponding to the P=O stretching vibration. A broad absorption band in the region of 3200-3600 cm⁻¹ will be indicative of the O-H stretching of the phenolic hydroxyl groups. Characteristic C-H and C=C stretching and bending vibrations for the aromatic rings will also be present.

Applications and Mechanisms of Action

The primary applications of this compound stem from its unique combination of a phosphorus-containing core and reactive hydroxyl groups.

Flame Retardant in Polymers

This compound is an effective flame retardant, particularly for epoxy resins and other engineering plastics.[3] Its mechanism of action is multifaceted, involving both condensed-phase and gas-phase contributions.

-

Condensed-Phase Mechanism: Upon heating, the phosphine oxide moiety promotes the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and oxygen, and preventing the release of flammable volatile compounds. The phenolic hydroxyl groups can also participate in cross-linking reactions at elevated temperatures, further enhancing the char yield and stability.

-

Gas-Phase Mechanism: During combustion, phosphorus-containing radicals can be released into the gas phase. These radicals can interrupt the free-radical chain reactions of combustion, effectively "quenching the flame."

Photoinitiator in UV-Curable Systems

While less common than its application as a flame retardant, this compound has potential as a Type I photoinitiator for free-radical polymerization.[3] Upon absorption of UV radiation, the molecule can undergo α-cleavage.

Caption: Proposed photoinitiation mechanism of this compound.

The cleavage of the carbon-phosphorus bond generates a phosphinoyl radical and a phenyl radical. Both of these radical species are capable of initiating the polymerization of unsaturated monomers, such as acrylates, leading to the rapid curing of coatings, inks, and adhesives.

Conclusion

This compound stands out as a highly versatile and valuable compound in the realm of materials science. Its robust synthesis, coupled with its inherent thermal stability and flame-retardant properties, makes it a critical component in the development of high-performance polymers. The presence of reactive hydroxyl groups further expands its utility, allowing for its incorporation into various polymer backbones and cross-linked networks. As the demand for safer and more durable materials continues to grow, the importance of multifunctional additives like this compound is poised to increase, driving further research into its applications and the development of novel derivatives.

References

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (2024). MDPI. Retrieved January 21, 2026, from [Link]

-

P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.). SynOpen. Retrieved January 21, 2026, from [Link]

-

31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. (2020). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Synthesis of (bis(4‐hydroxy‐phenyl)methyl)diphenylphosphine oxide (81) and DOPO‐PHE (83). (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and properties of epoxy resins containing bis(3-hydroxyphenyl) phenyl phosphate. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

This compound | 795-43-7. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Flame Retardant Mechanism of Bis(4-hydroxyphenyl)phenylphosphine Oxide

This technical guide provides a comprehensive overview of the mechanism of action of bis(4-hydroxyphenyl)phenylphosphine oxide (BHPPO) as a halogen-free flame retardant. Synthesizing current scientific understanding, this document delves into the dual-mode flame retardant activity of BHPPO, encompassing both condensed-phase and gas-phase inhibition of combustion. This guide is intended for researchers, scientists, and professionals in the fields of materials science and flame retardant development, offering both theoretical insights and practical experimental methodologies.

Introduction: The Imperative for Advanced Flame Retardants

The increasing use of polymeric materials in electronics, construction, and transportation necessitates the incorporation of effective flame retardants to meet stringent fire safety standards. Traditional halogenated flame retardants, while effective, are being phased out due to environmental and health concerns, leading to the development of more sustainable alternatives. Phosphorus-based flame retardants have emerged as a promising class of compounds, and among them, this compound (BHPPO) offers a unique combination of reactivity, thermal stability, and flame retardant efficacy. This guide will elucidate the intricate mechanisms by which BHPPO imparts flame retardancy to various polymer systems.

The Dual-Pronged Approach of BHPPO Flame Retardancy

Phosphorus-containing flame retardants like BHPPO operate through a multifaceted mechanism that disrupts the combustion cycle at different stages and in different phases.[1] The overall efficacy of BHPPO is a result of its combined actions in both the solid (condensed) phase and the gas phase during polymer combustion.

Condensed-Phase Mechanism: The Char Barrier

In the condensed phase, the primary role of BHPPO is to promote the formation of a stable, insulating char layer on the surface of the burning polymer.[2] This char acts as a physical barrier, performing several critical functions:

-

Insulation: The char layer insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis.

-

Fuel Barrier: It hinders the escape of flammable volatile decomposition products from the polymer into the gas phase, where they would otherwise fuel the fire.

-

Oxygen Barrier: The char layer restricts the access of oxygen to the polymer surface, further inhibiting combustion.

The formation of this protective char is driven by the thermal decomposition of BHPPO into phosphorus-based acids, such as phosphoric acid and polyphosphoric acid.[3] These acidic species are powerful dehydrating agents that promote the carbonization of the polymer backbone.[3] This process is particularly effective in oxygen-containing polymers like epoxy resins and polycarbonates.

Caption: Condensed-phase mechanism of BHPPO.

Gas-Phase Mechanism: Radical Quenching

Simultaneously, a portion of the BHPPO and its decomposition products volatilize and enter the gas phase, where they actively inhibit the combustion process.[1] The combustion of polymers is a radical-driven chain reaction, primarily propagated by highly reactive species such as hydrogen (H•) and hydroxyl (OH•) radicals.

Upon thermal decomposition, BHPPO releases phosphorus-containing radicals, most notably PO•.[4] These radicals are highly effective at scavenging the flame-propagating H• and OH• radicals, converting them into less reactive species. This "radical trapping" action disrupts the combustion chain reaction, leading to a reduction in flame intensity and heat release.[5]

Caption: Gas-phase radical scavenging by phosphorus species.

Thermal Decomposition of BHPPO: The Genesis of Flame Retardancy

Understanding the thermal decomposition pathway of BHPPO is crucial to comprehending its flame retardant mechanism. While specific high-resolution data for BHPPO is limited, the decomposition of analogous phenylphosphine oxides provides a reliable model. The decomposition process is initiated by the breaking of the P-C and C-O bonds at elevated temperatures.

Likely decomposition products identified through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for similar compounds include:

-

Phenolic Compounds: Phenol and substituted phenols are expected due to the cleavage of the phenyl-phosphate ester linkages.[6]

-

Phosphorus-Containing Volatiles: These include phosphine, phosphine oxides, and various phosphorus radicals (e.g., PO•, PO2•) that are active in the gas phase.[7]

-

Aromatic Hydrocarbons: Further fragmentation can lead to the formation of various aromatic compounds.

The hydroxyl groups in the BHPPO structure can also play a role in its reactivity and interaction with the polymer matrix during decomposition.

Application in Polymer Systems: A Comparative Overview

BHPPO can be utilized as both an additive and a reactive flame retardant due to the presence of its hydroxyl groups, which can be incorporated into polymer backbones, for instance in epoxy resins and polycarbonates.

Epoxy Resins

In epoxy resins, BHPPO can be used as a co-curing agent, reacting with the epoxy groups to become an integral part of the polymer network. This reactive incorporation offers the advantage of permanence, preventing the migration and leaching of the flame retardant. The phosphorus-containing groups in the cured epoxy resin decompose upon heating, leading to the formation of a phosphorus-rich char.[8] Studies on similar phosphorus-containing flame retardants in epoxy have shown significant increases in char yield and Limiting Oxygen Index (LOI) values, along with achieving high ratings in UL-94 vertical burn tests.[5][9]

Polycarbonate

Polycarbonate (PC) is inherently more flame-resistant than many other commodities plastics, often achieving a UL-94 V-2 rating.[10] However, for more demanding applications, higher levels of flame retardancy are required. BHPPO can be melt-blended with PC as an additive flame retardant. During combustion, the decomposition of BHPPO catalyzes the degradation of the PC, promoting charring and releasing flame-inhibiting species.[11] The addition of phosphorus-based flame retardants to PC has been shown to increase the LOI and help achieve a UL-94 V-0 rating.[12]

Table 1: Expected Flame Retardant Performance of BHPPO in Polymer Matrices (based on analogous compounds)

| Property | Neat Epoxy | Epoxy with Phosphorus FR | Neat Polycarbonate | Polycarbonate with Phosphorus FR |

| LOI (%) | ~20-24 | >30 | ~25-27 | >30 |

| UL-94 Rating | Fail | V-0 | V-2 | V-0 |

| Peak Heat Release Rate (kW/m²) | High | Significantly Reduced | Moderate | Reduced |

| Char Yield (%) | Low | High | Moderate | Increased |

Note: The values presented are typical ranges observed for similar phosphorus-based flame retardants and are intended for comparative purposes.

Experimental Protocols for Mechanistic Elucidation

A thorough investigation of the flame retardant mechanism of BHPPO requires a combination of analytical techniques to characterize both the condensed and gas phases during combustion.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is fundamental for determining the thermal stability of BHPPO and its effect on the decomposition of the host polymer.

-

Protocol:

-

Accurately weigh 5-10 mg of the sample (BHPPO, neat polymer, or BHPPO-polymer blend) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 800 °C at a controlled heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA and derivative (DTG) curves to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield.

-

Sources

- 1. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vuir.vu.edu.au [vuir.vu.edu.au]

- 3. Flame Retardant Mechanism of Phosphorus and Phosphorus Compounds - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ruicoglobal.com [ruicoglobal.com]

- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 9. Sci-Hub. Preparation and characterization of flame retardant epoxy resins based on phosphorus-containing biphenyl-type phenolic resin / e-Polymers, 2010 [sci-hub.kr]

- 10. Study on Fire Characteristics of Flame-Retardant Polycarbonate Under Low Pressure [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Incorporation of Bis(4-hydroxyphenyl)phenylphosphine Oxide into Polycarbonates for Enhanced Performance

Introduction: A New Frontier in High-Performance Polycarbonates